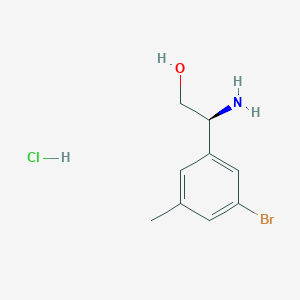
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as IPP or TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the inhibition of specific signaling pathways in cells. It targets enzymes such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell proliferation and immune response. By inhibiting these enzymes, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can reduce the growth and activation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in cells. It inhibits the phosphorylation of BTK and ITK, which are involved in downstream signaling pathways that regulate cell growth and immune response. This leads to the inhibition of cancer cell growth and the modulation of the immune response in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is its specificity for BTK and ITK. This allows for targeted inhibition of specific signaling pathways in cells, which can lead to more effective therapeutic outcomes. However, one limitation is its potential toxicity, which has been reported in some studies. This requires careful optimization of dosage and administration in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments, as well as its potential side effects.
Synthesemethoden
The synthesis of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 4-isopropylbenzylamine with piperidine-4-carboxylic acid, followed by the addition of pyrrolidine-1-sulfonyl chloride. The reaction mixture is then heated and stirred for several hours to yield the desired product. This synthesis method has been reported in several research papers, and the yield and purity of the product have been optimized through various modifications.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In autoimmune disorders, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to modulate the immune response by inhibiting the activation and proliferation of T cells. This makes it a potential therapeutic candidate for diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. It has been shown to reduce inflammation and improve lung function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16(2)18-7-5-17(6-8-18)15-21-20(24)19-9-13-23(14-10-19)27(25,26)22-11-3-4-12-22/h5-8,16,19H,3-4,9-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSUACVZUFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

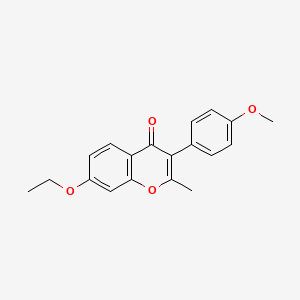
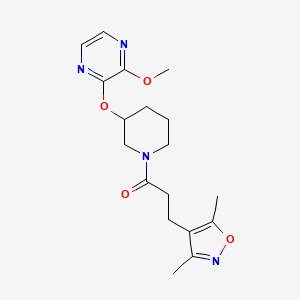

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)
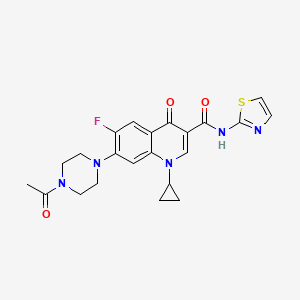
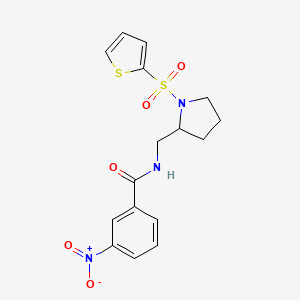
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
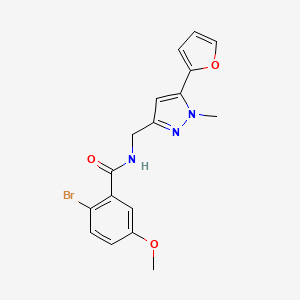
![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)
